molecular formula C17H13F3N4OS2 B2502467 N-methyl-2-{[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide CAS No. 478048-38-3

N-methyl-2-{[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide

Cat. No. B2502467
CAS RN: 478048-38-3
M. Wt: 410.43
InChI Key: UVNMKXZRYIUUJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-methyl-2-{[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide" is a derivative of thieno[3,2-b]pyridine, which is a heterocyclic compound. The thieno[3,2-b]pyridine moiety is known for its presence in various biologically active compounds and is often used in the synthesis of pharmaceuticals and materials with specific electronic properties.

Synthesis Analysis

The synthesis of related thieno[3,2-b]pyridine derivatives involves multi-step reactions that typically start with the formation of a core structure followed by functionalization. For instance, the synthesis of N-substituted hydrazinecarbothioamides, which are structurally related to the compound , can lead to various heterocyclic rings through reactions with different reagents . Similarly, the interaction of arylamides with hydrazine hydrate can lead to thieno[2,3-b]pyridine-2,3-diamines, indicating the versatility of hydrazine derivatives in heterocyclic synthesis .

Molecular Structure Analysis

The molecular structure of thieno[3,2-b]pyridine derivatives is characterized by the presence of a thiophene ring fused to a pyridine ring. The substitution patterns on these rings can significantly influence the electronic and steric properties of the molecules. X-ray structural studies of related compounds, such as N′-(pyridine-3-carbonyl) hydrazinecarbodithioic acid ethyl ester, reveal that these molecules can crystallize in different crystal systems and form chelate rings with metal ions, which can lead to unusual intramolecular interactions .

Chemical Reactions Analysis

Thieno[3,2-b]pyridine derivatives can undergo various chemical reactions, including cyclization, substitution, and addition reactions, depending on the functional groups present. For example, reactions with hydrazine hydrate can lead to the formation of diamines, while interactions with acetylacetone and acetoacetic ester occur regioselectively at specific amino groups . The reactivity of these compounds is crucial for the synthesis of more complex heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-b]pyridine derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as trifluoromethyl can affect the electron density and reactivity of the molecule. The heterocyclic core of the compound is likely to exhibit aromaticity, which contributes to its stability and potential biological activity. The solubility, melting point, and other physical properties would be determined by the specific substituents and their interactions.

Scientific Research Applications

Coordination Compounds in Cancer Research

  • The derivatives of N-methyl-2-{[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide have been used to form coordination compounds with copper and nickel. These compounds exhibit potential in inhibiting the growth of myeloid human leukemia HL-60 cancer cells at specific concentrations (Pakhontsu, Tsapkov, Poirier, & Gulya, 2014).

Application in Polyheterocyclic Synthesis

  • This chemical has been involved in the synthesis of various polyheterocyclic compounds, including Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine and Pyrazolyl, Oxadiazolylthieno[2,3-b]pyridine derivatives. These compounds have been synthesized via reactions with other chemicals like cinnamonitrile derivatives, formic acid, and ethyl acetoacetate (Elneairy, Gad-Elkareem, & Abdel-fattah, 2006).

Use in Chromatography and Mass Spectrometry

  • Derivatives of this chemical have been synthesized as derivatization reagents for carboxylic acids in liquid chromatography and electrospray ionization-tandem mass spectrometry. These reagents enhance the electrospray ionization response of the analyte and are suitable for MS/MS detection (Inoda, Nishiyama, Yoshikado, Suwanai, & Santa, 2011).

Synthesis of Thieno[3,2-c]pyridin-4-ones

  • The compound has been used in both one-pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones, a type of compound with potential in various chemical applications. These syntheses involve reactions with methyl mercaptoacetate and hydrazine hydrate (Sahu, Singh, Shaw, Shally, Ram, & Pratap, 2016).

Antimicrobial and Anticancer Activities

  • Certain derivatives of this chemical compound have shown promise in antimicrobial and anticancer activities. For instance, synthesized pyridine derivatives from thieno[3,2-c]pyridin-4-ones have demonstrated antibacterial and antitumor properties (Elewa, Abdelhamid, Hamed, & Mansour, 2021).

Photophysical Properties in Antitumor Compounds

properties

IUPAC Name

1-methyl-3-[[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbonyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4OS2/c1-21-16(26)24-23-15(25)14-12(9-5-3-2-4-6-9)13-11(27-14)7-10(8-22-13)17(18,19)20/h2-8H,1H3,(H,23,25)(H2,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNMKXZRYIUUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)C1=C(C2=C(S1)C=C(C=N2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-{[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.